tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate
Description
tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-methylidene substituent, and two methyl groups at the 2-position. The Boc group enhances solubility and stability, while the methylidene moiety introduces reactivity for further functionalization, such as cycloadditions or alkylation reactions.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-10-7-8-14(13(5,6)9-10)11(15)16-12(2,3)4/h1,7-9H2,2-6H3 |
InChI Key |
PACNLFMDECYKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring and 2,2-Dimethyl Substitution
The 2,2-dimethyl substitution on the piperidine ring is often introduced by starting with appropriately substituted piperidone or piperidine derivatives. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate can be converted into the 2,2-dimethyl derivative by alkylation or related transformations.
A typical approach includes:
- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
- Deprotonation with strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
- Subsequent alkylation with methylating agents or via intramolecular cyclization to install the 2,2-dimethyl groups.
This method allows for high yields and purity of the 2,2-dimethyl substituted piperidine intermediates.
Carbamate (Boc) Protection of the Piperidine Nitrogen
The tert-butyl carbamate group is introduced to protect the piperidine nitrogen, typically by treatment with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions. This step is often performed early in the synthesis to stabilize the amine functionality during subsequent transformations.
Representative Synthesis Example
A representative synthetic sequence based on patent literature and experimental data is as follows:
- Starting material: N-methyl-4-piperidone or ethyl 4-carbonylpiperidine-1-carboxylate.
- Wittig olefination: Treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide in toluene or THF at 10–25 °C under nitrogen to form 4-methylenepiperidine derivatives.
- Hydrolysis and salt formation: Reaction with sodium hydroxide in ethanol at 80–85 °C followed by acidification with HCl in ethanol to precipitate the hydrochloride salt.
- Introduction of 2,2-dimethyl substitution: Alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using potassium tert-butoxide in DMSO at room temperature.
- Purification: Extraction with ethyl acetate, washing, drying, and silica gel chromatography to isolate the pure this compound.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra confirm the presence of methylene protons (singlet around 4.8–4.9 ppm) and tert-butyl protons (singlet near 1.4 ppm), along with characteristic piperidine ring signals.
- Mass Spectrometry (MS): Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the molecular weight of 197.27 g/mol for this compound.
- Melting Point: Approximately 60 °C reported, indicating a solid state at room temperature.
- High-Performance Liquid Chromatography (HPLC): Purity often exceeds 99% with impurity content below 0.1% for intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
The target compound differs from analogs primarily in the substituent at the 4-position. Key comparisons include:
- Oxo vs. Methylidene Groups : The oxo group in analogs (e.g., CAS 346593-03-1) facilitates nucleophilic additions (e.g., Grignard reactions), whereas the methylidene group in the target compound enables [2+2] cycloadditions or conjugate additions .
Spectroscopic and Physical Properties
Data from structurally similar compounds suggest trends:
- NMR Shifts : For tert-butyl 5-methylidenepiperidine derivatives (e.g., compound 119c in ), the methylidene protons resonate at δ 4.75–4.82 ppm (¹H NMR), while Boc group protons appear at δ 1.43 ppm . These values align with expectations for the target compound.
Q & A
Q. How can researchers design a synthetic route for tert-Butyl 2,2-dimethyl-4-methylenepiperidine-1-carboxylate while minimizing side reactions?
- Methodological Answer : Utilize a Boc-protection strategy to stabilize the piperidine nitrogen during synthesis. Start with 2,2-dimethyl-4-methylenepiperidine and react it with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to enhance regioselectivity . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) and confirm intermediate formation using NMR (e.g., disappearance of the piperidine NH proton at δ 3.2 ppm). Purify via column chromatography (silica gel, gradient elution) to isolate the Boc-protected product.
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Combine / NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons; ~155 ppm for carbonyl carbon) and the methylenepiperidine moiety (δ 4.8–5.2 ppm for vinyl protons). Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H] for CHNO: 250.1808). Perform differential scanning calorimetry (DSC) to assess thermal stability and melting point, as decomposition often precedes melting in such tert-butyl esters .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis and purification steps. For respiratory protection, employ a NIOSH-certified P95 respirator if airborne particulates are generated . Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the Boc group. Avoid contact with strong acids/bases, which may cleave the carbamate .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Screen solvents like ethyl acetate/hexane mixtures (1:3) or methanol/water (4:1) under reflux. Slow cooling (0.5°C/min) enhances crystal formation. If crystallization fails, use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure product .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the methylene group in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model the electron density of the methylene group. Use frontier molecular orbital (FMO) analysis to predict nucleophilic attack sites. Compare with experimental data (e.g., Diels-Alder reactions) to validate computational models .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data for this compound?
- Methodological Answer : If NMR suggests conformational flexibility (e.g., split signals), use SHELXL for single-crystal X-ray refinement to determine the solid-state structure . For solution-phase discrepancies, perform variable-temperature NMR or nuclear Overhauser effect (NOESY) experiments to identify dynamic processes .
Q. How can researchers investigate the compound’s degradation pathways under oxidative conditions?
Q. What experimental approaches validate the compound’s stability in catalytic reactions?
- Methodological Answer : Conduct stability tests under common catalytic conditions (e.g., Pd/C hydrogenation, Grignard reactions). Use in situ IR spectroscopy to track Boc group integrity (C=O stretch at ~1680 cm⁻¹). Compare reaction yields with/without the Boc group to assess protective efficacy .
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